2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine
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Overview
Description
2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine is a heterocyclic organic compound with the molecular formula C16H17NOS. It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a phenyl group substituted with a benzyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine typically involves the reaction of 3-(benzyloxy)benzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyloxy group may enhance the compound’s binding affinity to certain proteins, thereby modulating their function .
Comparison with Similar Compounds
2-Phenyl-1,3-thiazolidine: Lacks the benzyloxy group, which may result in different chemical reactivity and biological activity.
3-(Benzyloxy)benzaldehyde: A precursor in the synthesis of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine, but lacks the thiazolidine ring.
Thiazolidine-2,4-dione: Contains a similar thiazolidine ring but with different substituents, leading to distinct properties and applications
Uniqueness: The presence of both the benzyloxy group and the thiazolidine ring in this compound imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(3-phenylmethoxyphenyl)-1,3-thiazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-2-5-13(6-3-1)12-18-15-8-4-7-14(11-15)16-17-9-10-19-16/h1-8,11,16-17H,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHXREBBMPUELS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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